2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Overview
Description
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been known to interact with various proteins and enzymes
Mode of Action
It’s worth noting that the 2-methoxyphenyl group in the compound could potentially disrupt the ability of the radical to form columns of π-stacked molecules, which is typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Biochemical Pathways
For instance, benzimidazoles have been implicated in a variety of biological processes, including cell division .
Pharmacokinetics
The stability of the urea linkage under acidic, alkaline, and aqueous conditions, as seen in compounds with similar structures, could potentially influence its bioavailability .
Result of Action
Compounds with similar structures have been shown to exhibit antimicrobial activity, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the imidazole derivative with thiourea under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 4-methylphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- **2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- **2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for π-π interactions, while the sulfanyl linkage provides redox activity. The imidazole ring offers coordination sites for metal ions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-7-9-17(10-8-15)22-19(24)14-26-20-21-11-12-23(20)13-16-5-3-4-6-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMHUXDNRCFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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